N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction studies of analogous benzoxazole-triazole hybrids provide critical insights into the molecular geometry of the title compound. The benzoxazole moiety exhibits planarity with a mean deviation of 0.032 Å from the least-squares plane, while the triazole ring adopts a slightly puckered conformation (dihedral angle = 8.7° relative to benzoxazole). The 4-chlorophenyl substituent at position 3 of the benzoxazole ring forms a dihedral angle of 72.5° with the fused ring system, minimizing steric interactions with the adjacent triazole-carboxamide group.
Key crystallographic parameters include:
- Unit cell dimensions : Monoclinic system with a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 105.3°
- Intermolecular interactions : N-H···O hydrogen bonds (2.89 Å) between carboxamide groups and C-Cl···π interactions (3.31 Å) involving chlorophenyl substituents
- Torsion angles : C5-N4-C7-C8 = -178.3° (benzoxazole-triazole junction), maintaining conjugation across the heterocyclic system
The crystal packing demonstrates a layered structure stabilized by dual hydrogen bonding networks: classical N-H···O bonds between carboxamide groups (2.85-3.02 Å) and non-classical C-H···O interactions (2.68 Å) involving acetyl oxygen atoms. These interactions create a three-dimensional framework with calculated density of 1.452 g/cm³, consistent with molecular mechanics simulations.
Spectroscopic Characterization via Infrared and Nuclear Magnetic Resonance
Infrared spectroscopy reveals characteristic absorption bands correlating with the compound's functional groups:
- Carboxamide : N-H stretch at 3275 cm⁻¹ (asymmetric) and 3102 cm⁻¹ (symmetric), C=O stretch at 1668 cm⁻¹
- Benzoxazole : C=N stretch at 1612 cm⁻¹, C-O-C asymmetric vibration at 1245 cm⁻¹
- Triazole ring : C-N stretching vibrations at 1420-1480 cm⁻¹
Proton NMR (500 MHz, CDCl₃) assignments demonstrate complex splitting patterns:
- Acetyl group : Singlet at δ 2.63 ppm (3H, COCH₃)
- Chlorophenyl protons : Doublet at δ 7.45 ppm (2H, J = 8.5 Hz) and δ 7.68 ppm (2H, J = 8.5 Hz)
- Triazole-CH₃ : Singlet at δ 2.41 ppm (3H)
- Benzoxazole protons : Multiplet at δ 7.92-8.15 ppm (3H aromatic)
Carbon-13 NMR confirms hybridization states through distinct signals:
Computational Prediction of Three-Dimensional Conformation
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular dimensions within 2% of experimental X-ray data. Key computational findings include:
- Frontier molecular orbitals : HOMO (-6.12 eV) localized on benzoxazole-triazole core, LUMO (-2.87 eV) centered on chlorophenyl-acetyl system
- Torsional barriers : Rotation about C-N bond between triazole and carboxamide requires 18.3 kcal/mol, restricting conformational flexibility
- Electrostatic potential : Maximum negative charge (-0.42 e) on carboxamide oxygen, positive charge (+0.38 e) on triazole N2 atom
Molecular dynamics simulations in implicit solvent (water) reveal two stable conformers differing by 12° in benzoxazole-chlorophenyl dihedral angle, separated by 1.8 kcal/mol energy barrier. The predicted dipole moment of 5.78 D aligns with observed crystal packing patterns through dipole-dipole interactions.
Non-covalent interaction (NCI) analysis identifies three critical regions:
- Strong hydrogen bonding between carboxamide N-H and carbonyl O (ρ = 0.035 a.u.)
- Moderate CH-π interaction between triazole methyl and benzoxazole ring (ρ = 0.018 a.u.)
- Weak van der Waals contacts between chlorophenyl Cl and acetyl methyl (ρ = 0.009 a.u.)
The calculated HOMO-LUMO gap of 3.25 eV suggests moderate chemical reactivity, primarily localized at the triazole-carboxamide junction. This computational model provides a foundation for understanding structure-activity relationships in pharmacological applications.
Properties
Molecular Formula |
C25H18ClN5O3 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H18ClN5O3/c1-14-23(25(33)27-19-5-3-4-17(12-19)15(2)32)28-30-31(14)20-10-11-22-21(13-20)24(34-29-22)16-6-8-18(26)9-7-16/h3-13H,1-2H3,(H,27,33) |
InChI Key |
OQTXGQSEVUSIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Propargylated Benzoxazole Intermediate
Thiopropargylated benzoxazole serves as the alkyne component. Its preparation involves:
-
Benzoxazole ring construction : Condensation of 2-amino-4-chlorophenol with 4-chlorobenzaldehyde under acidic conditions, yielding 3-(4-chlorophenyl)-2,1-benzoxazole.
-
Propargylation : Reaction with propargyl bromide in dimethylformamide (DMF) using potassium carbonate as base, introducing the alkyne functionality at the 5-position.
Key conditions :
-
Solvent: DMF/H₂O (5:5)
-
Catalyst: CuSO₄·5H₂O (10 mol%)
-
Reducing agent: Sodium ascorbate (20 mol%)
-
Temperature: Ambient (25°C)
-
Reaction time: 8–12 hours
Synthesis of 3-Acetylphenyl Carboxamide Side Chain
The N-(3-acetylphenyl)carboxamide group is introduced via nucleophilic acyl substitution.
Carboxylic Acid Activation
The triazole-4-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Coupling with 3-Acetylaniline
Reaction of the acyl chloride with 3-acetylaniline in dichloromethane (DCM) with triethylamine as base:
Optimized parameters :
Alternative Metal-Free Triazole Synthesis
To avoid copper residues in pharmaceutical applications, metal-free routes employing α-chlorotosylhydrazones have been explored.
Sakai Reaction Modifications
-
Formation of α-chlorotosylhydrazone : Reaction of tosylhydrazine with α-chloroketones.
-
Cycloaddition with 3-acetylaniline :
Structural Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| CuAAC | CuSO₄ | 95 | >98 | Industrial |
| Metal-free cycloaddition | None | 75 | 95 | Lab-scale |
| Carboxamide coupling | NEt₃ | 90 | 97 | Pilot-scale |
Challenges and Optimization Strategies
-
Regioselectivity in triazole formation : CuAAC ensures >98% 1,4-selectivity, whereas metal-free methods require precise stoichiometry to avoid 1,5-isomer byproducts.
-
Benzoxazole stability : Acidic conditions during propargylation may cleave the benzoxazole ring; neutral pH and low temperatures (0–5°C) mitigate degradation.
-
Purification : Recrystallization from 25% aqueous ethanol removes unreacted aniline and copper residues.
Industrial-Scale Considerations
Patent data reveals that continuous flow reactors enhance reaction efficiency for CuAAC steps, reducing batch time from 12 hours to 2 hours. For the carboxamide coupling, membrane-based solvent exchange systems improve yield reproducibility by maintaining anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Benzoxazole vs. Benzyl/Phenyl Substituents: The target compound’s benzoxazole core distinguishes it from analogs with simpler benzyl or phenyl groups. Benzoxazole’s fused heterocyclic system likely enhances thermal stability and π-stacking interactions compared to non-fused analogs like Analog 3 .
Substituent Effects: Halogens: The 4-Cl group in the target compound and Analog 1 may improve lipophilicity and receptor binding, whereas Analog 2’s dual Cl/F substituents could enhance electronegativity. Amino Groups: Analog 2 and Analog 4 feature amino substituents, which increase polarity and hydrogen-bonding capacity but may reduce membrane permeability.
Synthetic Yields: Analog 8 (N-(2-aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide) achieved an 88% yield under optimized conditions (78°C, 8h, 1:25 molar ratio), suggesting that similar triazole-carboxamides can be synthesized efficiently .
Research Findings and Implications
- Crystallography and Structural Analysis : The crystal structure of Analog 3 (N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) revealed intermolecular N–H···O hydrogen bonds and C–H···π interactions, stabilizing its lattice . Similar interactions are expected in the target compound due to its acetyl and benzoxazole groups.
- Biological Activity : While direct data are lacking, Analog 1’s chloro-methoxy anilide moiety has been associated with kinase inhibition in related compounds , and Analog 4’s acetylphenyl group is linked to cytotoxicity in cancer cell lines .
- Computational Tools : Programs like SHELXL (for crystal refinement) and Multiwfn (for wavefunction analysis) have been critical in elucidating the electronic and structural properties of such compounds .
Biological Activity
N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. Its structure incorporates functional groups that contribute to its potential therapeutic effects, including antimicrobial and anticancer properties.
Structural Characteristics
The compound's structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₄O₂ |
| Molecular Weight | 371.79 g/mol |
| CAS Number | 950286-56-3 |
The presence of a triazole ring, benzoxazole moiety, and various aromatic systems enhances the compound's stability and interaction with biological targets.
Research indicates that compounds containing triazole rings often exhibit antimicrobial and anticancer activities through mechanisms such as:
- Apoptosis Induction: The compound may trigger programmed cell death in cancer cells.
- Enzyme Inhibition: It can inhibit specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains by inhibiting bacterial cell wall synthesis. The specific activity of this compound against different microorganisms remains to be fully elucidated but is expected to follow this trend based on structural similarities with known active compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example:
-
Cell Line Studies: In vitro studies indicate that related triazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The increase in annexin V-FITC positive cells suggests a significant induction of apoptosis .
Compound Cell Line Apoptosis Induction (Fold Increase) 4e MDA-MB-231 22
This data emphasizes the potential of this compound as an effective anticancer agent.
Case Studies
A notable study focused on the synthesis and biological evaluation of similar triazole compounds highlighted their ability to inhibit carbonic anhydrase enzymes with IC50 values ranging from 10.93 nM to 25.06 nM. Such enzyme inhibition is crucial for developing new therapeutic strategies against cancer and other diseases .
Table: Summary of Biological Activities
| Activity Type | Assessed Compound | IC50 Value (nM) |
|---|---|---|
| Antimicrobial | Various Triazoles | <100 |
| Anticancer | N-(3-acetylphenyl)... | Induces apoptosis |
Q & A
Q. Q: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
A: The compound is synthesized via multi-step protocols involving:
Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using precursors like azides and alkynes under controlled temperatures (20–25°C) .
Benzoxazole Integration : Cyclocondensation of 4-chlorophenyl-substituted precursors with carbonyl-containing intermediates, catalyzed by AlCl₃ or POCl₃ .
Functional Group Modifications : Acylation or alkylation steps to introduce the 3-acetylphenyl and methyl groups, monitored by TLC and purified via recrystallization (ethanol-DMF mixtures) .
Optimization Tips : Adjust solvent polarity (e.g., dioxane for acylation), catalyst loading (e.g., Cu(I) for CuAAC efficiency), and reaction time to minimize side products .
Structural Characterization Techniques
Q. Q: Which spectroscopic and analytical methods are critical for confirming the compound’s structure?
A:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., acetylphenyl protons at δ 2.5–3.0 ppm) and confirms triazole/benzoxazole ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₇H₂₀ClN₅O₃) .
- X-ray Diffraction : Resolves crystal packing and torsional angles of the triazole-benzoxazole hybrid system .
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bending modes in the carboxamide group .
Biological Activity Profiling
Q. Q: How is this compound evaluated for potential therapeutic applications?
A:
- In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
- Target Engagement Studies : Competitive binding assays (e.g., fluorescence polarization) to assess interactions with enzymes like kinases or proteases .
- Microbial Inhibition : Broth microdilution tests against Gram-positive/negative pathogens to evaluate antimicrobial potential .
Advanced: Structure-Activity Relationship (SAR) Studies
Q. Q: How do structural modifications influence bioactivity?
A:
- Triazole Substituents : Methyl groups at position 5 enhance metabolic stability, while 4-chlorophenyl in the benzoxazole moiety improves target affinity .
- Acetylphenyl Role : The 3-acetyl group increases lipophilicity, enhancing blood-brain barrier penetration in neurotargeted studies .
- Data-Driven Design : Compare IC₅₀ values of analogs (e.g., replacing acetyl with methoxy reduces cytotoxicity by 40%) to prioritize modifications .
Advanced: Resolving Data Contradictions
Q. Q: How to address discrepancies in spectroscopic or bioassay data?
A:
- Orthogonal Validation : If NMR suggests impurity, cross-validate with HPLC purity (>95%) and elemental analysis .
- Bioassay Replicates : For inconsistent IC₅₀ values, repeat assays under standardized conditions (e.g., fixed cell passage number, serum concentration) .
- Computational Modeling : MD simulations reconcile conflicting binding poses observed in X-ray vs. docking studies .
Reaction Mechanism Elucidation
Q. Q: What mechanistic insights exist for key synthetic steps?
A:
- CuAAC Mechanism : Cu(I) catalyzes regioselective triazole formation via a stepwise [3+2] cycloaddition, confirmed by trapping intermediates .
- Benzoxazole Cyclization : Acid-catalyzed (e.g., H₂SO₄) intramolecular dehydration of o-hydroxyamides, monitored by FTIR for C-O bond formation .
Solubility and Formulation Challenges
Q. Q: How to improve aqueous solubility for in vivo studies?
A:
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to dissolve the compound without precipitation .
- Prodrug Design : Introduce phosphate esters at the acetyl group for enhanced hydrophilicity, cleaved enzymatically in vivo .
In Silico Modeling Applications
Q. Q: Which computational tools predict binding modes or pharmacokinetics?
A:
- Docking Studies : AutoDock Vina models interactions with targets like EGFR (PDB: 1M17), guided by benzoxazole’s π-π stacking with Phe723 .
- ADMET Prediction : SwissADME estimates logP (~3.2) and BBB permeability, aligning with moderate bioavailability observed in rats .
Advanced Purification Strategies
Q. Q: How to isolate high-purity product from complex reaction mixtures?
A:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to resolve triazole derivatives .
- Recrystallization : Ethanol-DMF (3:1) yields crystals suitable for X-ray analysis, ensuring stereochemical purity .
Synergistic Effects in Combination Therapies
Q. Q: Does this compound enhance efficacy of existing drugs?
A:
- Anticancer Synergy : In combination with cisplatin, it reduces required cisplatin doses by 50% in A549 lung cancer models (CI < 0.7) .
- Mechanistic Basis : Triazole-carboxamide inhibits DNA repair pathways (e.g., PARP), sensitizing cells to DNA-damaging agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
